The Bivalent BET Inhibitor AZD5153: A Technical Guide for Drug Development Professionals
The Bivalent BET Inhibitor AZD5153: A Technical Guide for Drug Development Professionals
A Senior Application Scientist's In-Depth Review of a Novel BRD4-Targeting Anticancer Agent
Foreword: Navigating the Identity of a Promising Molecule
In the landscape of epigenetic drug discovery, precision in molecular identification is paramount. This guide focuses on the bivalent bromodomain and extra-terminal domain (BET) inhibitor, AZD5153. It is crucial to address a point of potential confusion at the outset. While the CAS number 1363381-27-4 has been associated in some chemical supplier databases with the compound 1-(Boc-amino)-3-fluorocyclobutanecarboxylic acid, the preponderance of scientific literature and specialized chemical vendors unequivocally identifies the pharmacologically active compound AZD5153 with the CAS numbers 1869912-39-9 (for the free base) and 1869912-40-2 (for the 6-hydroxy-2-naphthoic acid salt). This guide will exclusively detail the properties and structure of AZD5153, a compound of significant interest in oncology research and development.
Executive Summary: A New Paradigm in BET Inhibition
AZD5153 is a potent, selective, and orally bioavailable small molecule that represents a significant advancement in the targeting of BET proteins, particularly BRD4. Its unique bivalent binding mechanism, allowing for simultaneous engagement with both bromodomains of BRD4, confers enhanced potency and a distinct pharmacological profile compared to first-generation monovalent BET inhibitors.[1] Preclinical and early clinical data have demonstrated its potential as a therapeutic agent in a range of solid tumors and hematological malignancies. This document provides a comprehensive technical overview of AZD5153, encompassing its chemical properties, mechanism of action, synthesis, preclinical and clinical findings, and key experimental protocols for its evaluation.
Physicochemical Properties and Structure
AZD5153 is a complex heterocyclic molecule with the chemical name (R)-4-(2-(4-(1-(3-methoxy-[1][2][3]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)phenoxy)ethyl)-1,3-dimethylpiperazin-2-one. The compound is often formulated as a co-crystal with 6-hydroxy-2-naphthoic acid to improve its pharmaceutical properties.[2]
| Property | Value | Source |
| Chemical Formula | C₂₅H₃₃N₇O₃ | [4] |
| Molecular Weight | 479.57 g/mol (Free Base) | [4] |
| CAS Number | 1869912-39-9 (Free Base) | [4] |
| Appearance | Crystalline solid | [5] |
| Oral Bioavailability | Yes | [2] |
Synthesis and Formulation
The detailed experimental procedures for the synthesis of AZD5153 have been previously described by Bradbury and colleagues.[2] While a step-by-step protocol is beyond the scope of this guide, the synthesis involves a multi-step process culminating in the formation of the complex heterocyclic core.
For in vivo studies, AZD5153 can be formulated in various ways to enhance its stability and bioavailability. One such method is the preparation of a lipid nanoemulsion (AZD-NE).[5]
Example In Vivo Formulation Protocol: Lipid Nanoemulsion
This protocol describes the preparation of AZD5153 in a lipid nanoemulsion for preclinical in vivo administration, based on the chloroform emulsion-solvent evaporation method.[5]
Materials:
-
AZD5153
-
Miglyol 812
-
Egg Phosphatidylcholine (EPC)
-
Tween 80
-
Chloroform
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffer (PB), 20 mM, pH 7.4
-
Sucrose
-
Avestin-Emulsiflex-C5 homogenizer
-
Rotary evaporator
-
0.45 µm PES syringe filters
Procedure:
-
Dissolve the lipids (Miglyol 812, EPC, and Tween 80 at a weight ratio of 57:15:25) in chloroform.[5]
-
Dissolve AZD5153 in DMSO and mix with the lipid-chloroform solution.[5]
-
Rapidly inject the lipid-drug mixture into phosphate buffer (20 mM, pH 7.4) using a syringe with an 18G needle, followed by vortexing for 30 seconds to form a crude emulsion.[5]
-
Subject the crude emulsion to high-pressure homogenization to reduce particle size.[5]
-
Remove the chloroform by evaporation using a rotary evaporator in a 60°C water bath.[5]
-
Add sucrose as a cryoprotectant (10% w/v).[5]
-
Sterilize the nanoemulsion by filtering through a 0.45 µm PES syringe filter.[5]
-
Store the final AZD5153 lipid nanoemulsion frozen at -20°C until use.[5]
Mechanism of Action: Bivalent Engagement of BRD4
The primary molecular target of AZD5153 is Bromodomain-containing protein 4 (BRD4), a key member of the BET family of proteins.[2] BRD4 acts as an epigenetic reader, recognizing and binding to acetylated lysine residues on histone tails, thereby recruiting the transcriptional machinery to drive the expression of key oncogenes.[5]
AZD5153's innovative bivalent design allows it to simultaneously bind to both the first (BD1) and second (BD2) bromodomains of a single BRD4 protein.[1] This dual binding results in a significant increase in avidity and a more profound and sustained displacement of BRD4 from chromatin compared to traditional monovalent inhibitors.[1]
The downstream consequences of BRD4 displacement by AZD5153 are profound:
-
Transcriptional Repression of Oncogenes: Most notably, AZD5153 leads to the downregulation of the master oncogene MYC and its target genes, which are critical for cell proliferation and survival.[1][6]
-
Induction of Apoptosis: By suppressing the expression of anti-apoptotic proteins like BCL-2, AZD5153 can trigger programmed cell death in cancer cells.[7]
-
Cell Cycle Arrest: The compound has been shown to impair the G2/M checkpoint, leading to cell cycle arrest.[1]
Preclinical and Clinical Overview
In Vitro and In Vivo Antitumor Activity
AZD5153 has demonstrated potent antitumor activity across a wide range of preclinical cancer models.
In Vitro Efficacy: AZD5153 inhibits the proliferation and survival of various cancer cell lines, with IC₅₀ values often in the nanomolar range.
| Cell Line | Cancer Type | IC₅₀ (approx.) | Reference |
| PC-3 | Prostate Cancer | ~10 nM (96h) | [8] |
| Huh7 | Hepatocellular Carcinoma | Low µM | [1] |
| PLC/PRF/5 | Hepatocellular Carcinoma | High µM | [1] |
| Wilms Tumor Cell Lines | Wilms Tumor | 4-fold lower than HEK293 | [6] |
In Vivo Efficacy: Oral administration of AZD5153 has been shown to lead to tumor stasis or regression in multiple xenograft models, including:
-
Acute Myeloid Leukemia (AML)[2]
-
Prostate Cancer[2]
-
Human Thyroid Carcinoma[2]
-
Colorectal Cancer[1]
-
Hepatocellular Carcinoma[5]
-
Diffuse Large B-cell Lymphoma (DLBCL)[2]
Furthermore, preclinical studies suggest that AZD5153 can enhance the efficacy of other anticancer agents, such as PARP inhibitors, and may activate an antitumor immune response.[2]
Clinical Pharmacokinetics and Safety
A first-in-human, Phase I clinical trial (NCT03205176) has evaluated the safety, tolerability, and pharmacokinetics of AZD5153 as a monotherapy and in combination with the PARP inhibitor olaparib in patients with relapsed/refractory solid tumors and lymphoma.[2]
Pharmacokinetics:
-
Dose-dependent exposure: AZD5153 exhibited a dose-dependent pharmacokinetic profile with minimal accumulation.[2]
-
Time to maximum concentration (Tₘₐₓ): 0.5 to 3 hours.[9]
-
Half-life (t₁/₂): Approximately 6 hours.[9]
| Dose | Cₘₐₓ (ng/mL) | AUC₀₋₂₄ (ng·h/mL) |
| 2 mg QD | 10.3 (5.0) | 68.7 (28.4) |
| 5 mg QD | 27.0 (13.7) | 228 (104) |
| 10 mg QD | 63.8 (21.0) | 511 (205) |
| 30 mg QD | 179 (66.5) | 1630 (610) |
| Data presented as mean (SD) for single-dose monotherapy.[3] |
Safety and Tolerability: The recommended Phase II doses were determined to be 30 mg once daily or 15 mg twice daily for monotherapy, and 10 mg once daily (intermittent schedule) in combination with olaparib.[2]
The most common treatment-emergent adverse events (TEAEs) for AZD5153 monotherapy were:
The most common grade ≥3 TEAE was thrombocytopenia (14.7%), which is a known class effect of BET inhibitors.[2]
Key Experimental Protocols
Cell Proliferation Assay (MTT-based)
This protocol provides a framework for assessing the effect of AZD5153 on the proliferation of cancer cells.
Procedure:
-
Seed prostate cancer cells (e.g., PC-3) in a 96-well plate at a density of 3,000 cells/well and incubate overnight.[5]
-
Treat the cells with a range of AZD5153 concentrations (e.g., 1-1000 nM) for 48 to 96 hours.[8]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.
Western Blotting for MYC Downregulation
This protocol outlines the detection of c-Myc protein levels in response to AZD5153 treatment.
Procedure:
-
Culture cancer cells (e.g., Wilms tumor cell lines) to approximately 80% confluency.[6]
-
Treat the cells with the desired concentration of AZD5153 (e.g., model-specific IC₅₀) for various time points (e.g., 0, 24, 48, 72 hours).[6]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Determine the protein concentration of the lysates.
-
Separate 50 µg of protein from each sample by SDS-PAGE on a 7.5% gel.[6]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for c-Myc.
-
Probe with a loading control antibody (e.g., GAPDH or β-Actin).[6]
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize the c-Myc signal to the loading control.[6]
Conclusion and Future Directions
AZD5153 is a highly promising, orally bioavailable, bivalent BET inhibitor that has demonstrated significant preclinical antitumor activity and a manageable safety profile in early clinical trials. Its unique mechanism of action offers a potential advantage over first-generation BET inhibitors. The ongoing and future clinical development of AZD5153, both as a monotherapy and in combination with other anticancer agents, will be critical in defining its role in the treatment of various malignancies. For researchers and drug development professionals, AZD5153 represents a valuable tool for interrogating the biology of BET proteins and a potential new therapeutic option for patients with cancer.
References
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A First-in-human Study of AZD5153, A Small-molecule Inhibitor of Bromodomain Protein 4, in Patients with Relapsed/Refractory Malignant Solid Tumors and Lymphoma. (2023). Clinical Cancer Research. [Link]
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First-in-human Study of AZD5153, A Small-molecule Inhibitor of Bromodomain Protein 4, in Patients with Relapsed/Refractory Malignant Solid Tumors and Lymphoma. (2023). ResearchGate. [Link]
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AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells. (2022). Frontiers in Oncology. [Link]
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BRD4 Inhibitor AZD5153 Suppresses the Proliferation of Colorectal Cancer Cells and Sensitizes the Anticancer Effect of PARP Inhibitor. (2019). International Journal of Biological Sciences. [Link]
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First-in-human study of AZD5153, a small molecule inhibitor of bromodomain protein 4 (BRD4), in patients (pts) with relapsed/refractory (RR) malignant solid tumor and lymphoma: Preliminary data. (2019). ResearchGate. [Link]
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First-in-human Study of AZD5153, A Small-molecule Inhibitor of Bromodomain Protein 4, in Patients with Relapsed/Refractory Malignant Solid Tumors and Lymphoma. (2023). PubMed. [Link]
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Bromodomain 4 inhibition leads to MYCN downregulation in Wilms tumor. (2021). PMC - NIH. [Link]
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AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells. (2022). NIH. [Link]
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Bromodomain 4 inhibition leads to MYCN downregulation in Wilms' tumor cells. (2021). bioRxiv. [Link]
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IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.). ResearchGate. [Link]
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BRD4 Inhibition by AZD5153 Promotes Antitumor Immunity via Depolarizing M2 Macrophages. (2020). Frontiers in Immunology. [Link]
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AZD5153 Inhibits Prostate Cancer Cell Growth in Vitro and in Vivo. (2018). Karger Publishers. [Link]
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Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. (n.d.). The Royal Society of Chemistry. [Link]
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Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells. (2019). PMC - NIH. [Link]
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AZD5153 Inhibits Prostate Cancer Cell Growth in Vitro and in Vivo. (2018). PubMed. [Link]
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Western blot analysis shows increase in p53 protein expression and... (n.d.). ResearchGate. [Link]
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IC50 values by cancer cell line and IC50 ratios for the comparison of... (n.d.). ResearchGate. [Link]
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Metabolism-based targeting of MYC via MPC-SOD2 axis-mediated oxidation promotes cellular differentiation in group 3 medulloblastoma. (2023). PMC - PubMed Central. [Link]
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